Cas no 163136-52-5 (3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide)

3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic sulfonamide derivative with a fused pyridine-thiadiazine dioxide structure. This compound exhibits notable stability due to its rigid bicyclic framework, making it suitable for applications in medicinal chemistry and material science. Its electron-deficient core and sulfone functional group enhance reactivity in nucleophilic substitution and cyclization reactions. The compound's unique structure also allows for potential use as a building block in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. High purity grades are available for research applications, ensuring reproducibility in experimental studies.
3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide structure
163136-52-5 structure
Product Name:3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide
CAS No:163136-52-5
MF:C6H7N3O2S
MW:185.203679323196
CID:5181135
Update Time:2025-06-11

3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Chemical and Physical Properties

Names and Identifiers

    • 3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide
    • Inchi: 1S/C6H7N3O2S/c10-12(11)6-3-7-2-1-5(6)8-4-9-12/h1-3,8-9H,4H2
    • InChI Key: QATQZYCNXQKBBB-UHFFFAOYSA-N
    • SMILES: S1(=O)(=O)C2C=NC=CC=2NCN1

3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1182990-1g
3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide
163136-52-5 98%
1g
¥17700 2023-04-15

3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Related Literature

Additional information on 3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide

3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide (CAS No. 163136-52-5): An Overview

3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide (CAS No. 163136-52-5) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of thiadiazines, which are known for their diverse biological activities and pharmacological properties.

The chemical structure of 3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide features a pyridine ring fused with a thiadiazine ring system. The presence of the sulfur and nitrogen atoms in the thiadiazine ring imparts unique electronic and steric properties to the molecule, making it an interesting candidate for various biological studies. The compound's 1,1-dioxide form further enhances its stability and reactivity in aqueous environments.

Recent research has highlighted the potential of 3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide in several therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases. Studies have shown that this compound exhibits neuroprotective effects by modulating oxidative stress and inflammation pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide significantly reduced neuronal cell death in a model of Parkinson's disease by inhibiting the activation of microglia and astrocytes.

In addition to its neuroprotective properties, 3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide has also shown potential as an anti-inflammatory agent. Research conducted at the University of California found that this compound effectively suppressed the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that 3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide could be a valuable candidate for treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

The antitumor properties of 3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide have also been explored in recent studies. A research team from Harvard Medical School reported that this compound exhibited potent cytotoxic effects against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of mitochondrial pathways and the inhibition of cell cycle progression.

Beyond its therapeutic applications, 3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide has been investigated for its use as a chemical probe in biological research. Its ability to selectively bind to specific protein targets makes it a useful tool for studying protein-protein interactions and signaling pathways. For example, a study published in the Biochemical Journal utilized this compound to investigate the role of a specific kinase in cellular signaling processes.

The synthesis of 3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide has been optimized through various synthetic routes to improve yield and purity. One common method involves the reaction of a suitable pyridine derivative with a thiadiazole precursor followed by oxidation to form the 1,1-dioxide moiety. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound on both laboratory and industrial scales.

In conclusion, 3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide (CAS No. 163136-52-5) is a versatile compound with a wide range of potential applications in medicinal chemistry and biological research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent or chemical probe. As research continues to uncover new insights into its mechanisms of action and potential uses, 3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide (CAS No. 163136-52-5) is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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